N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide
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Overview
Description
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzylamine with a suitable thiadiazole precursor in the presence of a cyclizing agent such as sulfuric acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **N-[5-({2-[(4-fluorobenzyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide
- **N-(4-{[(2E)-2-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methylene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide
Uniqueness
N-[(2E)-5-(4-fluorobenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide stands out due to its specific structural features, such as the presence of both a thiadiazole ring and a pyridine carboxamide group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4OS/c16-11-6-4-10(5-7-11)9-13-19-20-15(22-13)18-14(21)12-3-1-2-8-17-12/h1-8H,9H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFVEQLRECLJOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NN=C(S2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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